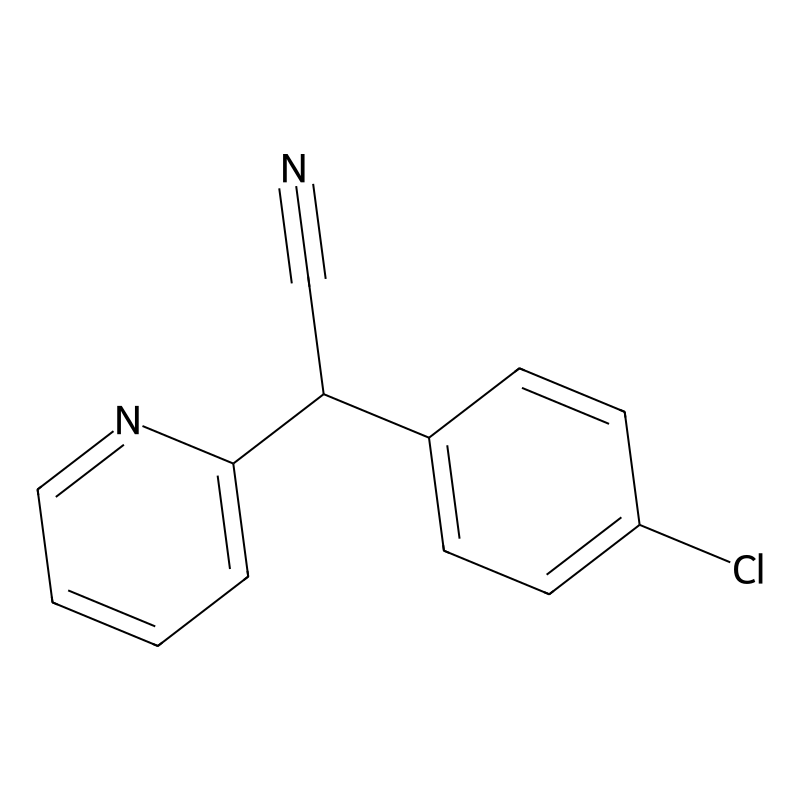2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C13H9ClN2 and a molar mass of 228.68 g/mol. It features a chlorophenyl group and a pyridinyl group, which contribute to its unique properties. The compound is characterized by a melting point of approximately 67.5-67.8 °C and a boiling point of 165 °C at reduced pressure (3 Torr) . It is often utilized in various chemical research applications, particularly in the synthesis of biologically active compounds.
Organic Synthesis
The presence of the nitrile group (C≡N) suggests this molecule could be a useful intermediate in the synthesis of more complex organic molecules. Nitrile groups can be readily transformed into various functional groups, making them valuable building blocks in organic chemistry .
Medicinal Chemistry
The combination of a chlorophenyl group and a pyridinyl group presents interesting possibilities for exploring biological activity. Chlorophenyl and pyridinyl moieties are frequently found in pharmaceuticals, and researchers might investigate 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile as a potential lead compound for drug discovery .
Material Science
The aromatic rings and the presence of nitrogen atoms in the molecule suggest potential applications in material science. Aromatic rings can contribute to π-π stacking interactions, which are important for the self-assembly of functional materials . Further research would be needed to explore this possibility.
Several methods have been reported for the synthesis of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile:
- Reaction of Phenylacetylene and 4-Chlorophenyl Bromide: This method involves coupling these two reactants under suitable conditions to yield the desired product.
- Photoinitiated Reactions: Utilizing photo-irradiation to promote
The primary applications of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile include:
- Chemical Research: It serves as an important intermediate in organic synthesis, particularly in developing pharmaceuticals.
- Biological Studies: Its potential biological activity makes it a candidate for studies aimed at discovering new therapeutic agents.
- Photochemistry: The compound's ability to undergo photoinitiated reactions opens avenues for applications in materials science and organic electronics .
While specific interaction studies involving 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile are not extensively documented, its structural characteristics suggest potential interactions with biological targets. The presence of both chlorophenyl and pyridinyl groups may enhance its binding affinity to various enzymes or receptors, warranting further exploration in pharmacological contexts .
Several compounds share structural similarities with 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(3-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile | C13H9ClN2 | Similar structure but different chlorine position |
| 4-Chloro-N-(pyridin-2-yl)benzamide | C12H10ClN3O | Contains an amide functional group |
| 2-(4-Fluorophenyl)-2-(pyridin-3-yl)acetonitrile | C13H9FN2 | Fluorine substitution instead of chlorine |
Uniqueness of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile
The unique combination of a chlorophenyl group at the para position and a pyridinyl group distinguishes this compound from others listed above. Its specific electronic and steric properties may contribute to its distinct reactivity and biological activity, making it an interesting subject for further research .








